4-fluoro-1H-benzimidazole
CAS No.: 5847-89-2
Cat. No.: VC2318813
Molecular Formula: C7H5FN2
Molecular Weight: 136.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5847-89-2 |
|---|---|
| Molecular Formula | C7H5FN2 |
| Molecular Weight | 136.13 g/mol |
| IUPAC Name | 4-fluoro-1H-benzimidazole |
| Standard InChI | InChI=1S/C7H5FN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) |
| Standard InChI Key | QUQMWOHZXVXIBI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)F)N=CN2 |
| Canonical SMILES | C1=CC2=C(C(=C1)F)N=CN2 |
Introduction
Chemical Properties and Structure
Basic Information and Nomenclature
4-Fluoro-1H-benzimidazole is identified by multiple nomenclature systems and registry numbers. The compound is cataloged in chemical databases with the following identifying information:
| Property | Value |
|---|---|
| Chemical Name | 4-fluoro-1H-benzimidazole |
| Alternative Names | 4-fluoro-1H-1,3-benzodiazole |
| CAS Registry Number | 5847-89-2 |
| PubChem CID | 345376 |
| Molecular Formula | C₇H₅FN₂ |
| Molecular Weight | 136.13 g/mol |
| IUPAC Name | 4-fluoro-1H-benzimidazole |
The compound is also known by several synonyms including 4-Fluoro-1H-benzo[d]imidazole and 1H-BENZIMIDAZOLE, 4-FLUORO- .
Structural Characteristics
The molecular structure of 4-fluoro-1H-benzimidazole consists of a benzene ring fused with an imidazole moiety, with a fluorine atom substituted at the 4-position of the benzene portion. This specific positioning of the fluorine atom influences the electronic distribution across the molecule, affecting its chemical reactivity and biological interactions.
The structural representation can be described using various chemical notations:
| Notation Type | Structural Representation |
|---|---|
| InChI | InChI=1S/C7H5FN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) |
| InChIKey | QUQMWOHZXVXIBI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)F)N=CN2 |
The compound possesses a planar structure with the fluorine atom positioned perpendicular to the plane of the benzimidazole ring system .
Physical and Chemical Properties
4-Fluoro-1H-benzimidazole exhibits characteristic physical and chemical properties that influence its application in various research fields:
| Property | Description |
|---|---|
| Physical State | Solid at room temperature |
| Safety Concerns | Causes skin irritation (H315) and serious eye irritation (H319) |
| Hydrogen Bonding | Can act as both hydrogen bond donor and acceptor through its NH group and nitrogen atoms |
| Aromaticity | Possesses an aromatic system that contributes to stability and π-π interactions |
| Fluorine Effects | Enhanced lipophilicity and metabolic stability due to the C-F bond |
The presence of the fluorine atom contributes significantly to the compound's properties, influencing its membrane permeability and resistance to metabolic degradation .
Derivatives and Related Compounds
Carboxylic Acid Derivative
One significant derivative of the base compound is 4-fluoro-1H-benzimidazole-2-carboxylic acid (C₈H₅FN₂O₂), which has a molecular weight of 180.14 g/mol. This derivative includes a carboxylic acid group at the 2-position of the benzimidazole ring, which introduces additional functionality and potential for biological interactions .
| Property | 4-fluoro-1H-benzimidazole | 4-fluoro-1H-benzimidazole-2-carboxylic acid |
|---|---|---|
| Molecular Formula | C₇H₅FN₂ | C₈H₅FN₂O₂ |
| Molecular Weight | 136.13 g/mol | 180.14 g/mol |
| Additional Functional Group | None | Carboxylic acid at 2-position |
| CAS Number | 5847-89-2 | 83431-74-7 |
The carboxylic acid functionality provides additional sites for hydrogen bonding and potential derivatization, expanding the chemical versatility of the compound .
N-Alkylated and Substituted Derivatives
Research has extended to more complex derivatives of benzimidazoles, including N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives. These compounds feature various substituents at both the N-1 position and the 2-position of the benzimidazole core structure:
| Position | Common Substituents | Effect |
|---|---|---|
| N-1 | Alkyl chains (methyl to heptyl) | Enhanced lipophilicity, improved membrane penetration |
| 2-Position | Phenyl, 4-methoxyphenyl | Altered electronic properties, specific biological targeting |
Studies have demonstrated that the nature and length of the N-alkyl chain significantly impact the biological activity of these derivatives .
Biological Activities and Applications
Antiproliferative Properties
Benzimidazole derivatives, including fluorinated variants, have demonstrated significant antiproliferative activity against various cancer cell lines. Research indicates that N-alkylated benzimidazole derivatives exhibit activity against human breast cancer cells (MDA-MB-231), with IC₅₀ values ranging from 16.38 to 100 μM depending on the specific substitution pattern .
| Compound | IC₅₀ Against MDA-MB-231 (μM) |
|---|---|
| Unsubstituted benzimidazoles | >100 |
| N-alkylated derivatives | 16.38-100 |
| N-heptyl derivative (2g) | 16.38 |
The data suggests that N-substitution with straight-chain alkyl groups provides better antiproliferative activity than unsubstituted analogs, with an optimal chain length around 7 carbons (heptyl group) .
Antimicrobial Activity
Fluorinated benzimidazole derivatives have demonstrated promising antimicrobial properties, particularly against Gram-positive bacteria. Compounds similar to 4-fluoro-1H-benzimidazole, especially those with additional functional groups, have shown inhibitory effects against multiple bacterial strains:
| Bacterial Strain | Activity of Benzimidazole Derivatives | MIC Range (μg/mL) |
|---|---|---|
| Streptococcus faecalis | Moderate to excellent | 8-512 |
| Staphylococcus aureus | Moderate to excellent | 4-512 |
| MRSA | Moderate to excellent | 4-512 |
| E. coli (Gram-negative) | Weak to moderate | 64-1024 |
Notably, N-alkylated derivatives with longer alkyl chains (hexyl, heptyl) demonstrated enhanced antibacterial activity, with some compounds showing MIC values as low as 4 μg/mL against S. aureus and MRSA .
Antifungal Properties
Fluoro-benzimidazole derivatives have also shown potential as antifungal agents:
| Fungal Strain | Activity | MIC (μg/mL) |
|---|---|---|
| Candida albicans | Moderate | 64 |
| Aspergillus niger | Moderate | 64 |
The antifungal efficacy appears to be influenced by the lipophilicity conferred by alkyl substituents, which enhance the compounds' ability to penetrate fungal cell membranes .
Structure-Activity Relationships
Influence of Fluorine Substitution
The presence of fluorine at the 4-position of the benzimidazole ring system confers several pharmacologically valuable properties:
-
Enhanced lipophilicity, improving membrane penetration
-
Increased metabolic stability due to the strength of the C-F bond
-
Altered electronic distribution, affecting binding interactions with biological targets
-
Potential blocking of metabolic sites, extending half-life in biological systems
These properties make 4-fluoro-1H-benzimidazole and its derivatives particularly attractive for medicinal chemistry applications .
Effect of N-Alkylation
Research on benzimidazole derivatives has demonstrated that N-alkylation significantly impacts biological activity:
| Alkyl Chain Length | Effect on Activity |
|---|---|
| Methyl (C₁) | Minimal enhancement |
| Propyl to Pentyl (C₃-C₅) | Progressive improvement in activity |
| Hexyl to Heptyl (C₆-C₇) | Optimal activity range |
| >C₇ | Potential decrease in specific activities |
Synthesis Methods
General Synthetic Approaches
The synthesis of 4-fluoro-1H-benzimidazole and related compounds typically involves the condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes. For fluorinated derivatives, the starting materials often include appropriately fluorinated o-phenylenediamines.
Microwave-supported reactions have been utilized to synthesize various fluoro-benzimidazole derivatives, offering advantages in terms of reaction efficiency and yield .
Derivative Synthesis
The synthesis of more complex derivatives, such as N-alkylated variants, typically follows a two-step process:
-
Formation of the benzimidazole core structure
-
N-alkylation using appropriate alkylating agents (alkyl halides, tosylates, etc.)
For example, 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole can be synthesized from 1H-Benzimidazole, 5-bromo-7-fluoro-2-methyl- and acetone using sodium tetrahydroborate at 50°C for 4 hours, with a reported yield of 80% .
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